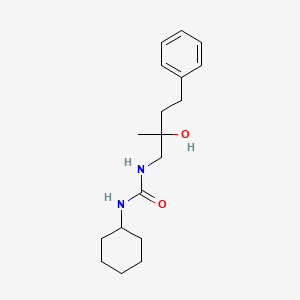

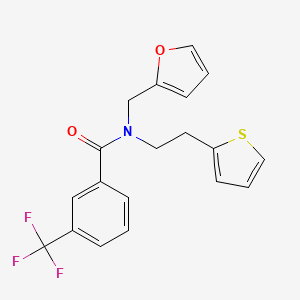

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(3-Chlorostyryl)caffeine (CSC) is an adenosine A2 receptor antagonist . It is selective for adenosine A2 over A1 receptors . CSC reverses locomotor depression induced by the adenosine A2A agonist APEC in mice .

Synthesis Analysis

The synthesis of similar compounds involves aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis

The molecular formula of 8-(3-Chlorostyryl)caffeine is C16H15ClN4O2 .Chemical Reactions Analysis

In dimethylformamide at 296 K, the radical anion from 4-(3-chlorostyryl)pyridine is slowly destroyed by protonation .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis of pyrimidine derivatives, including the targeted compound, involves reactions with various alkylants and chloroacetic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidines. These synthetic processes allow for the creation of compounds with potential medicinal applications due to their structural diversity and functional group variations (Briel et al., 2002).

Structural Analysis

Extensive structural analysis through X-ray crystallography has provided insights into the molecular geometry, electronic structure, and supramolecular interactions of related pyrimidine derivatives. These studies reveal the significance of hydrogen bonding, π-π stacking interactions, and solvent effects on the crystal packing and stability of these compounds, which are crucial for understanding their chemical reactivity and potential as drug candidates (Low et al., 2004).

Antiviral and Antitumor Applications

Research on pyrimidine derivatives demonstrates their potential antiviral and antitumor activities. Specific compounds have shown inhibition against various viruses, including herpes simplex and HIV, highlighting their potential as antiviral agents. Additionally, derivatives have exhibited promising cytotoxic effects against cancer cell lines, suggesting their application in cancer therapy (Holý et al., 2002).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrimidine derivatives have been explored, indicating their potential application in optoelectronics and photonics. Studies involving computational and experimental methods reveal these compounds' capacity for electron charge delocalization and interaction with electromagnetic fields, making them suitable for developing new optical materials (Hussain et al., 2020).

Environmental Considerations

Innovative synthetic methodologies aim to reduce environmental impact by utilizing less toxic and more sustainable reagents. For instance, the use of chloromethane as a methylating agent in the synthesis of pyrimidine derivatives represents a move towards greener chemistry, reducing the reliance on hazardous substances (Guan et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine are the adenosine A2A receptor and monoamine oxidase B (MAO-B) . The adenosine A2A receptor is a protein that modulates the release of neurotransmitters in the brain, while MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter .

Mode of Action

This compound acts as a selective antagonist at the adenosine A2A receptor and an inhibitor of MAO-B . By blocking the adenosine A2A receptor, it prevents the inhibitory effects of adenosine on dopamine release. Its inhibitory action on MAO-B results in an increase in dopamine levels, as the breakdown of dopamine is reduced .

Biochemical Pathways

The action of this compound affects the dopaminergic pathway in the brain . By inhibiting MAO-B and antagonizing the adenosine A2A receptor, it increases the availability of dopamine, a neurotransmitter that plays a crucial role in motor control, reward, and reinforcement .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The increase in dopamine levels resulting from the action of this compound can have several effects at the molecular and cellular level. It has been shown to protect against neuronal damage induced by quinolinic acid and is neuroprotective in models of Parkinson’s disease .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[(E)-2-(3-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)8-7-11-5-4-6-12(16)9-11/h4-10H,1-3H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLXWGOQNVBSDW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=N1)SC)C=CC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=N1)SC)/C=C/C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2694657.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)

![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)